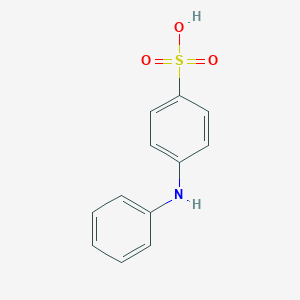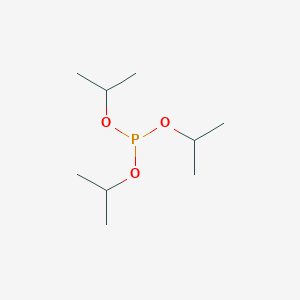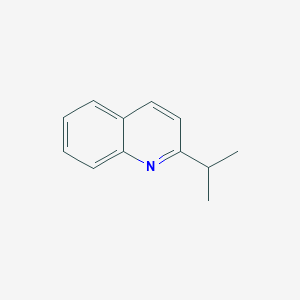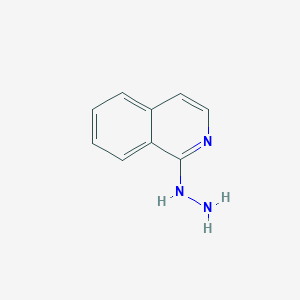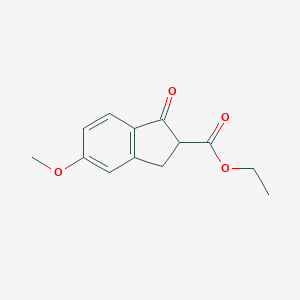
Ethyl 5-methoxy-1-oxoindane-2-carboxylate
Overview
Description
Ethyl 5-methoxy-1-oxoindane-2-carboxylate is a chemical compound with the molecular formula C13H14O4 . It is used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Ethyl 5-methoxy-1-oxoindane-2-carboxylate involves a reaction starting with 5-methoxyindan-1-one. This compound is treated with lithium hexamethyldisilazane in tetrahydrofuran at -78℃ for about 55 minutes. This is followed by the addition of ethyl cyanoformate in tetrahydrofuran at -78℃ for 30 minutes .Molecular Structure Analysis
The molecular structure of Ethyl 5-methoxy-1-oxoindane-2-carboxylate consists of 13 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 234.25 .Safety and Hazards
properties
IUPAC Name |
ethyl 6-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(15)11-7-8-6-9(16-2)4-5-10(8)12(11)14/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCQPMOTAZCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-1-oxoindane-2-carboxylate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

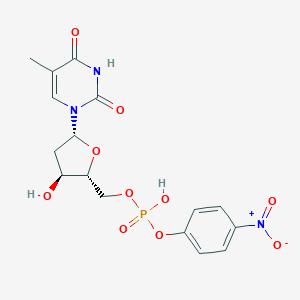

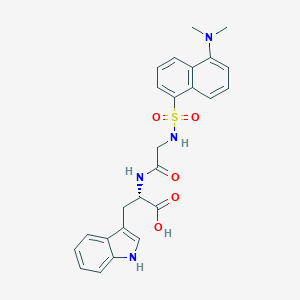

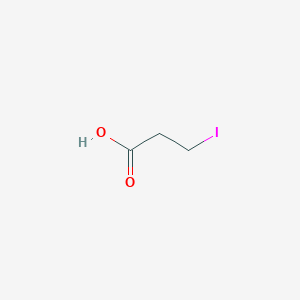

pyrimidin-2-one](/img/structure/B93888.png)
